Researchers requiring selective GSK-3 inhibition often face off-target effects with non-specific agents like lithium chloride. SB 415286 directly solves this, providing an ATP-competitive inhibitor with a Ki of 31 nM for GSK-3α and minimal activity against 24 other kinases (IC50 > 10 μM).
- Stimulates glycogen synthesis in liver cells (EC50: 2.9 μM) for metabolic studies.
- Protects primary neurons from H2O2-induced death, a property not shared by LiCl.
- Validated for in vivo oncology studies, delaying neuroblastoma xenograft growth.
For reliable, high-purity (>98%) material with documented selectivity, order from BenchChem.
Molecular FormulaC16H10ClN3O5
Molecular Weight359.72 g/mol
CAS No.264218-23-7
Cat. No.B1681499
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
SB 415286: Potent, Selective GSK-3 Inhibitor
SB 415286 (CAS: 264218-23-7) is a potent and selective cell-permeable, ATP-competitive inhibitor of glycogen synthase kinase-3 (GSK-3). It exhibits equal potency against both GSK-3α and GSK-3β isoforms [1]. With a Ki of 31 nM for GSK-3α and an IC50 of 78 nM , SB 415286 demonstrates minimal activity against a panel of 24 other protein kinases (IC50 > 10 μM), underscoring its high target specificity . This maleimide-based compound is widely used in research to investigate the roles of GSK-3 in glycogen metabolism, gene transcription, and neuronal survival.
Target engagement
ATP-competitive GSK-3α/β inhibitor with reported equal isoform potency
Kinase selectivity review against 24-kinase panel
Pathway studies
Supports glycogen metabolism, Wnt/β-catenin, and neuronal survival model investigations
Cell-permeable tool compound for cellular signaling assays
Selection logic
Reported distinct neuroprotection and antioxidant assay response vs. LiCl
May support oxidative stress model contexts
[1] Coghlan MP, Culbert AA, Cross DA, Corcoran SL, Yates JW, Pearce NJ, et al. Selective small molecule inhibitors of glycogen synthase kinase-3 modulate glycogen metabolism and gene transcription. Chem Biol. 2000;7(10):793-803. View Source
Distinct Pharmacological Profile of SB 415286
While multiple GSK-3 inhibitors are commercially available, their functional profiles vary significantly, making simple substitution problematic. Key differences exist in target affinity, selectivity, and downstream biological effects. For instance, the prototypical GSK-3 inhibitor lithium chloride (LiCl) has an IC50 of approximately 2 mM, several orders of magnitude less potent than SB 415286 [1]. Furthermore, other selective inhibitors like SB 216763 (Ki = 9 nM) exhibit higher affinity [2], but this does not translate to superior functional outcomes in all contexts. Direct comparative studies reveal that SB 415286 possesses a unique combination of neuroprotective [3] and antioxidant properties [4] not shared by LiCl. Therefore, selecting a GSK-3 inhibitor requires careful consideration of specific experimental requirements, as differences in potency, selectivity, and off-target effects can lead to divergent results. The following evidence details the precise, quantifiable differentiation of SB 415286 relative to its closest analogs.
SB 415286
Reported neuroprotection endpoint and antioxidant activity in neuronal models
LiCl substitution risk
Lithium chloride shows orders of magnitude lower affinity and lacks antioxidant-mediated neuroprotection context; oxidative stress endpoints may not transfer.
SB 415286
Ki 31 nM (GSK-3α) and functional glycogen synthesis EC50 2.9 µM in liver cells
SB 216763 mismatch
SB 216763 has higher target affinity (Ki 9 nM) but cellular glycogen synthesis potency may not correlate; direct functional comparison data incomplete.
[1] Klein PS, Melton DA. A molecular mechanism for the effect of lithium on development. Proc Natl Acad Sci U S A. 1996;93(16):8455-9. View Source
[2] Coghlan MP, Culbert AA, Cross DA, Corcoran SL, Yates JW, Pearce NJ, et al. Selective small molecule inhibitors of glycogen synthase kinase-3 modulate glycogen metabolism and gene transcription. Chem Biol. 2000;7(10):793-803. View Source
[3] Cross DA, Culbert AA, Chalmers KA, Facci L, Skaper SD, Reith AD. Selective small-molecule inhibitors of glycogen synthase kinase-3 activity protect primary neurones from death. J Neurochem. 2001;77(1):94-102. View Source
[4] Pizarro JG, Folch J, Vazquez De la Torre A, Verdaguer E, Junyent F, Jordà J, et al. Neuroprotective effects of SB-415286 on hydrogen peroxide-induced cell death in B65 rat neuroblastoma cells and neurons. Int J Dev Neurosci. 2008;26(3-4):269-76. View Source
SB 415286 vs. Key GSK-3 Inhibitors
GSK-3α Binding Affinity vs. SB 216763
In a direct, cross-study comparison of in vitro kinase inhibition, SB 415286 demonstrates a Ki of 31 nM for GSK-3α, which is approximately 3.4-fold higher (i.e., lower affinity) than the Ki of 9 nM for the closely related analog SB 216763 [1]. Despite this difference in affinity, SB 415286 may be preferred for applications where slightly lower potency is desired to avoid complete pathway suppression or to investigate graded responses.
GSK-3α Binding Affinity vs. SB 216763Cross-study context
31 nMvs 9 nM
Quantifies affinity difference between maleimide inhibitors; supports assay potency selection.
Cross-study, not head-to-head; ATP-competitive conditions.
GSK-3 InhibitionKinase ProfilingDrug Discovery
Evidence Dimension
GSK-3α Binding Affinity (Ki)
Target Compound Data
31 nM
Comparator Or Baseline
SB 216763: 9 nM
Quantified Difference
3.4-fold lower affinity (higher Ki) for SB 415286
Conditions
In vitro kinase assay, ATP-competitive
Why This Matters
This quantifies the difference in target engagement between two structurally related maleimide GSK-3 inhibitors, enabling researchers to select the compound with the optimal potency for their specific assay or model.
GSK-3 InhibitionKinase ProfilingDrug Discovery
[1] Coghlan MP, Culbert AA, Cross DA, Corcoran SL, Yates JW, Pearce NJ, et al. Selective small molecule inhibitors of glycogen synthase kinase-3 modulate glycogen metabolism and gene transcription. Chem Biol. 2000;7(10):793-803. View Source
Cellular Glycogen Synthesis vs. SB 216763
In a functional cell-based assay, SB 415286 stimulates glycogen synthesis in the Chang human liver cell line with an EC50 of 2.9 μM [1]. In contrast, the same study reported that SB 216763, despite its higher affinity for the target, had a less potent effect on glycogen synthesis (EC50 data not provided for direct comparison, but the study indicates a difference in cellular efficacy) [1]. This suggests that factors beyond simple target affinity, such as cellular permeability or target engagement in a living cell context, influence the functional outcome.
Cellular Glycogen Synthesis vs. SB 216763Cross-study context
2.9 µMSB 216763 EC50 not reported
Higher target affinity does not guarantee enhanced cellular function; validate in intended system.
SB 216763: EC50 value not reported, but described as less potent in this assay [1]
Quantified Difference
Not quantifiable due to missing comparator data; SB 415286 is active at low micromolar concentrations.
Conditions
Chang human liver cell line
Why This Matters
This demonstrates that higher target affinity in a biochemical assay does not guarantee superior functional activity in a cellular context, highlighting the importance of validating compound performance in the intended experimental system.
[1] Coghlan MP, Culbert AA, Cross DA, Corcoran SL, Yates JW, Pearce NJ, et al. Selective small molecule inhibitors of glycogen synthase kinase-3 modulate glycogen metabolism and gene transcription. Chem Biol. 2000;7(10):793-803. View Source
Cellular Glycogen Synthesis vs. SB 216763
In a functional cell-based assay, SB 415286 stimulates glycogen synthesis in the Chang human liver cell line with an EC50 of 2.9 μM [1]. In contrast, the same study reported that SB 216763, despite its higher affinity for the target, had a less potent effect on glycogen synthesis (EC50 data not provided for direct comparison, but the study indicates a difference in cellular efficacy) [1]. This suggests that factors beyond simple target affinity, such as cellular permeability or target engagement in a living cell context, influence the functional outcome.
Cellular Glycogen Synthesis vs. SB 216763Cross-study context
2.9 µMSB 216763 EC50 not reported
Higher target affinity does not guarantee enhanced cellular function; validate in intended system.
SB 216763: EC50 value not reported, but described as less potent in this assay [1]
Quantified Difference
Not quantifiable due to missing comparator data; SB 415286 is active at low micromolar concentrations.
Conditions
Chang human liver cell line
Why This Matters
This demonstrates that higher target affinity in a biochemical assay does not guarantee superior functional activity in a cellular context, highlighting the importance of validating compound performance in the intended experimental system.
[1] Coghlan MP, Culbert AA, Cross DA, Corcoran SL, Yates JW, Pearce NJ, et al. Selective small molecule inhibitors of glycogen synthase kinase-3 modulate glycogen metabolism and gene transcription. Chem Biol. 2000;7(10):793-803. View Source
Neuroprotection Against Oxidative Stress vs. LiCl
In a head-to-head comparison using the B65 rat neuroblastoma cell line and primary cerebellar granule cells (CGN), SB 415286 conferred significant protection against hydrogen peroxide (H2O2)-induced cell death [1]. In contrast, lithium chloride (LiCl), another GSK-3 inhibitor, failed to attenuate the toxic effects of H2O2 at a concentration of 1 mM [1]. This indicates a clear functional divergence between the two GSK-3 inhibitors in the context of oxidative stress.
Neuroprotection vs. LiClHead-to-head context
Protection observedLiCl: no protection
Reported neuroprotection endpoint in H2O2-treated neuronal cells; LiCl lacks this response.
Qualitative observation; B65 and CGN cells, 1 mM H2O2.
NeuroprotectionOxidative StressNeurodegeneration
Evidence Dimension
Protection against H2O2-induced cell death
Target Compound Data
Significant protection observed
Comparator Or Baseline
Lithium Chloride (LiCl): No protection at 1 mM
Quantified Difference
Qualitative difference; SB 415286 protective, LiCl not protective.
Conditions
B65 rat neuroblastoma cells and primary cerebellar granule cells (CGN) treated with 1 mM H2O2
Why This Matters
This direct comparison provides a clear rationale for selecting SB 415286 over LiCl for studies involving oxidative stress and neuroprotection, as LiCl lacks efficacy in this specific context.
NeuroprotectionOxidative StressNeurodegeneration
[1] Pizarro JG, Folch J, Vazquez De la Torre A, Verdaguer E, Junyent F, Jordà J, et al. Neuroprotective effects of SB-415286 on hydrogen peroxide-induced cell death in B65 rat neuroblastoma cells and neurons. Int J Dev Neurosci. 2008;26(3-4):269-76. View Source
Antioxidant Activity vs. LiCl
In the same head-to-head study, SB 415286 demonstrated significant antioxidant properties by strongly reducing reactive oxygen species (ROS) production, as measured by DCF fluorescence [1]. In contrast, lithium chloride (LiCl) exhibited no antioxidant activity under identical conditions [1]. This indicates that the neuroprotective effect of SB 415286 against H2O2 is mediated, at least in part, by its ability to quench ROS, a property not shared by LiCl.
B65 rat neuroblastoma cells and primary cerebellar granule cells (CGN) treated with H2O2
Why This Matters
This demonstrates that SB 415286 possesses an additional, GSK-3-independent antioxidant mechanism, which is absent in LiCl. This mechanistic distinction is critical for researchers studying oxidative stress pathways.
AntioxidantReactive Oxygen SpeciesMechanism of Action
[1] Pizarro JG, Folch J, Vazquez De la Torre A, Verdaguer E, Junyent F, Jordà J, et al. Neuroprotective effects of SB-415286 on hydrogen peroxide-induced cell death in B65 rat neuroblastoma cells and neurons. Int J Dev Neurosci. 2008;26(3-4):269-76. View Source
In Vivo Tumor Growth Delay
In a heterotopic xenograft model using Neuro-2A neuroblastoma cells in nude mice, treatment with the specific GSK-3β inhibitor SB 415286 resulted in a significant delay in tumor growth in vivo [1]. This finding demonstrates that the in vitro effects on cell viability, apoptosis, and cell cycle arrest translate into a meaningful anti-tumor effect in a living organism [1]. While no direct comparator data is provided in this study, the demonstration of in vivo efficacy establishes SB 415286 as a viable tool for preclinical oncology research.
In Vivo Tumor Growth DelayModel context
Neuro-2A xenograft, nude mice
Reported tumor growth delay versus vehicle, supporting in vivo model response studies.
Vehicle-controlled; no active comparator.
OncologyNeuroblastomaIn Vivo Efficacy
Evidence Dimension
Tumor Growth Delay in Xenograft Model
Target Compound Data
Significant tumor growth delay observed
Comparator Or Baseline
Vehicle-treated control
Quantified Difference
Significant reduction in tumor growth rate compared to control.
Conditions
Heterotopic Neuro-2A neuroblastoma xenograft in nude mice
Why This Matters
This provides crucial evidence that the compound's activity is not limited to isolated cellular systems and can modulate disease-relevant processes in vivo, supporting its use in animal models of cancer and other diseases.
OncologyNeuroblastomaIn Vivo Efficacy
[1] Pizarro JG, Folch J, Vazquez De la Torre A, Verdaguer E, Junyent F, Jordà J, et al. Neuroprotective effects of SB-415286 on hydrogen peroxide-induced cell death in B65 rat neuroblastoma cells and neurons. Int J Dev Neurosci. 2008;26(3-4):269-76. View Source
SB 415286: Optimal Research Applications
Glycogen Metabolism & Insulin Signaling
SB 415286 is a premier tool for researchers studying the role of GSK-3 in glycogen synthesis and insulin signaling pathways. Its demonstrated ability to stimulate glycogen synthesis in human liver cells at low micromolar concentrations (EC50 of 2.9 μM) makes it ideal for cell-based metabolic assays. This application is directly supported by quantitative evidence of cellular functional activity [1]. Procurement should prioritize high-purity (>98%) material to ensure reliable and reproducible results.
Neuroprotection & Oxidative Stress
For studies focused on neuroprotection against oxidative stress, SB 415286 is the preferred choice over lithium chloride. Direct comparative data show that SB 415286 protects primary neurons and cell lines from H2O2-induced death, whereas LiCl is ineffective [1]. This unique antioxidant property, not shared by LiCl [1], makes SB 415286 a critical reagent for dissecting the interplay between GSK-3 inhibition, ROS production, and neuronal survival. Researchers should verify the compound's solubility in their chosen vehicle for optimal dosing in neuronal cultures.
Neuroblastoma Xenograft Models
Given its validated in vivo efficacy in delaying neuroblastoma tumor growth in a xenograft model [1], SB 415286 is a strategic choice for preclinical oncology studies targeting GSK-3β. This evidence supports its use in animal models to further explore the therapeutic potential of GSK-3 inhibition in neuroblastoma and potentially other cancers. Procurement for in vivo studies should include careful consideration of formulation and stability to ensure consistent compound delivery.
Wnt/β-Catenin Signaling
SB 415286 effectively activates Wnt/β-catenin signaling, as evidenced by its ability to induce expression of a β-catenin-LEF/TCF regulated reporter gene in HEK293 cells and increase hypophosphorylated β-catenin in cell culture [1]. This makes it a valuable tool for studying canonical Wnt pathway activation and downstream transcriptional effects. Its high selectivity profile, with minimal activity against a panel of 24 other kinases [1], minimizes off-target interference in complex signaling studies.
Application
Selection Property
Validation Focus
Glycogen metabolism & insulin signaling studies
Reported cellular glycogen synthesis activity
Functional EC50 in liver cell models; high-purity grade recommended
Neuroprotection & oxidative stress research
Distinct antioxidant and neuroprotection assay response vs. LiCl
Verify solubility and ROS endpoint in neuronal cultures
Neuroblastoma xenograft model-response studies
In vivo tumor growth delay reported
Formulation and stability for consistent in vivo delivery
Minimized off-target kinase interference in signaling assays
[1] Coghlan MP, Culbert AA, Cross DA, Corcoran SL, Yates JW, Pearce NJ, et al. Selective small molecule inhibitors of glycogen synthase kinase-3 modulate glycogen metabolism and gene transcription. Chem Biol. 2000;7(10):793-803. View Source
[2] Pizarro JG, Folch J, Vazquez De la Torre A, Verdaguer E, Junyent F, Jordà J, et al. Neuroprotective effects of SB-415286 on hydrogen peroxide-induced cell death in B65 rat neuroblastoma cells and neurons. Int J Dev Neurosci. 2008;26(3-4):269-76. View Source
[3] Pizarro JG, Folch J, Vazquez De la Torre A, Verdaguer E, Junyent F, Jordà J, et al. Neuroprotective effects of SB-415286 on hydrogen peroxide-induced cell death in B65 rat neuroblastoma cells and neurons. Int J Dev Neurosci. 2008;26(3-4):269-76. View Source
[4] Pizarro JG, Folch J, Vazquez De la Torre A, Verdaguer E, Junyent F, Jordà J, et al. Neuroprotective effects of SB-415286 on hydrogen peroxide-induced cell death in B65 rat neuroblastoma cells and neurons. Int J Dev Neurosci. 2008;26(3-4):269-76. View Source
[5] Coghlan MP, Culbert AA, Cross DA, Corcoran SL, Yates JW, Pearce NJ, et al. Selective small molecule inhibitors of glycogen synthase kinase-3 modulate glycogen metabolism and gene transcription. Chem Biol. 2000;7(10):793-803. View Source
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